molecular formula C15H20N2O4 B8337890 Tert-butyl 3-(4-cyanophenoxy)-2-hydroxypropylcarbamate

Tert-butyl 3-(4-cyanophenoxy)-2-hydroxypropylcarbamate

Cat. No.: B8337890
M. Wt: 292.33 g/mol
InChI Key: WPXMQHNCZJXSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(4-cyanophenoxy)-2-hydroxypropylcarbamate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

tert-butyl N-[3-(4-cyanophenoxy)-2-hydroxypropyl]carbamate

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)17-9-12(18)10-20-13-6-4-11(8-16)5-7-13/h4-7,12,18H,9-10H2,1-3H3,(H,17,19)

InChI Key

WPXMQHNCZJXSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(COC1=CC=C(C=C1)C#N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A cooled (0° C.) solution of 4-[(3-amino-2-hydroxypropyl)oxy]benzonitrile (from step (ii) above; 44.6 g, 0.23 mol) in THF:H,O (1.5 L of 1:1) was treated with di-tert-butyl dicarbonate (53 g, 0.24 mol). The mixture was stirred at rt overnight, after which NaCl was added and the resulting organic layer separated. The water layer was extracted with ether and the combined organics were dried and concentrated in vacuo. The resulting oil (70 g) was filtered through a plug of silica, and then crystallised from diethyl ether:di-iso-propyl ether to yield 50 g of the sub-title compound.
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Synthesis routes and methods II

Procedure details

A cooled (0° C.) solution of 4-[(3-amino-2-hydroxypropyl)oxy]benzonitrile (from step (ii) above; 44.6 g, 0.23 mol) in THF:H2O (1.5 L of 1:1) was treated with di-tert-butyl dicarbonate (53 g, 0.24 mol). The mixture was stirred at rt overnight, after which NaCl was added and the resulting organic layer separated. The water layer was extracted with ether and the combined organics were dried and concentrated in vacuo. The resulting oil (70 g) was filtered through a plug of silica, and then crystallised from diethyl ether:di-iso-propyl ether to yield 50 g of the sub-title compound.
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0 (± 1) mol
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53 g
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Synthesis routes and methods III

Procedure details

A cooled (0° C.) solution of 4-[(3-amino-2-hydroxypropyl)oxy]benzonitrile (from step (b) above; 44.6 g, 0.23 mol) in THF:H2O (1.5 L of 1:1) was treated with di-tert-butyl dicarbonate (53 g, 0.24 mol). The mixture was stirred at rt overnight, after which NaCl was added and the resulting organic layer separated. The water layer was extracted with ether and the combined organics were dried and concentrated in vacuo. The resulting oil (70 g) was filtered through a plug of silica, and then crystallised from diethyl ether:di-iso-propyl ether to yield 50 g of the sub-title compound.
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44.6 g
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0 (± 1) mol
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1.5 L
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53 g
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0 (± 1) mol
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